Cas no 2377032-73-8 (3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid)
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7455452
- 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
- 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid
- 2377032-73-8
-
- Inchi: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15)
- InChI Key: AXANPTCTPXWYLO-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C)(CCC(=O)O)C1)=O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.8Ų
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7455452-0.05g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 0.05g |
$278.0 | 2025-03-11 | |
| Enamine | EN300-7455452-0.1g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 0.1g |
$416.0 | 2025-03-11 | |
| Enamine | EN300-7455452-0.25g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 0.25g |
$594.0 | 2025-03-11 | |
| Enamine | EN300-7455452-0.5g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 0.5g |
$936.0 | 2025-03-11 | |
| Enamine | EN300-7455452-1.0g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 1.0g |
$1200.0 | 2025-03-11 | |
| Enamine | EN300-7455452-2.5g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 2.5g |
$2351.0 | 2025-03-11 | |
| Enamine | EN300-7455452-5.0g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 5.0g |
$3479.0 | 2025-03-11 | |
| Enamine | EN300-7455452-10.0g |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95.0% | 10.0g |
$5159.0 | 2025-03-11 | |
| Aaron | AR027ZOW-50mg |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95% | 50mg |
$408.00 | 2025-02-15 | |
| Aaron | AR027ZOW-100mg |
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid |
2377032-73-8 | 95% | 100mg |
$597.00 | 2025-02-15 |
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
Introduction to 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic Acid (CAS No. 2377032-73-8)
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid (CAS No. 2377032-73-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to by its CAS number, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propanoic acid moiety attached to an azetidine ring, which is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) group. This combination of functional groups makes it a versatile building block for synthesizing more complex molecules.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly as scaffolds for bioactive compounds. The tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis, adds functionality to the molecule, enabling its use in various synthetic pathways. Researchers have explored the synthesis of this compound through methods such as ring-closing metathesis and amide coupling, which have been optimized to improve yield and purity.
The structural features of this compound make it an attractive candidate for further exploration in drug discovery. The methyl substitution on the azetidine ring contributes to its steric properties, which can influence binding affinity when incorporated into larger molecular frameworks. Additionally, the presence of the propanoic acid group provides opportunities for functionalization, such as esterification or amidation, to tailor the molecule's properties for specific applications.
Recent advancements in computational chemistry have allowed for detailed modeling of this compound's interactions with biological targets. Molecular docking studies have revealed potential binding modes that could be exploited in designing inhibitors for enzymes or receptors. Furthermore, spectroscopic analyses, including NMR and IR spectroscopy, have provided insights into the compound's conformational flexibility and stability under various conditions.
In terms of applications, 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid has shown promise in preliminary assays targeting inflammatory pathways and neurodegenerative diseases. Its ability to modulate these pathways suggests potential therapeutic utility, although further preclinical studies are required to validate its efficacy and safety.
The synthesis and characterization of this compound have been documented in several peer-reviewed journals, with researchers emphasizing its role as a key intermediate in the development of novel therapeutics. Its inclusion in chemical databases and literature highlights its significance within the scientific community.
In conclusion, CAS No. 2377032-73-8, or 3-[3-Methyl-1-(tert-butoxycarbonyl)azetidin-3-yllpropanoic acid, represents a valuable addition to the arsenal of compounds available for drug discovery. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a promising candidate for future research and development efforts.
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